molecular formula C15H14FN3O2 B5954089 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B5954089
M. Wt: 287.29 g/mol
InChI Key: JXNIYMMSLXGQKS-NDILIQOGSA-N
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Description

4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and a pyridin-3-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves a multi-step process:

    Formation of the Hydrazinylidene Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazinylidene intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 5-(hydroxymethyl)-2-methylpyridin-3-ol in the presence of a suitable catalyst, such as acetic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The hydrazinylidene moiety can be reduced to form a hydrazine derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-carboxy-2-methylpyridin-3-ol.

    Reduction: Formation of 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can lead to inhibition or activation of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
  • 4-[(E)-[(E)-(2-bromophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol

Uniqueness

The presence of the fluorophenyl group in 4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

4-[(E)-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-10-15(21)13(12(9-20)6-17-10)8-19-18-7-11-4-2-3-5-14(11)16/h2-8,20-21H,9H2,1H3/b18-7+,19-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNIYMMSLXGQKS-NDILIQOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=NN=CC2=CC=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)/C=N/N=C/C2=CC=CC=C2F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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